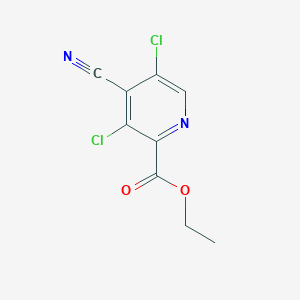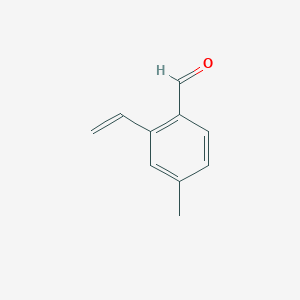
4-Methyl-2-vinylbenzaldehyde
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Indanones
4-Methyl-2-vinylbenzaldehyde: is utilized in the synthesis of indanones, which are key scaffolds in pharmaceuticals . The metal-free method involving intramolecular hydroacylation represents a greener alternative to traditional metal-catalyzed processes, offering a sustainable pathway with good yields. Indanones serve as precursors for drugs like donepezil, used in Alzheimer’s disease treatment .
Catalytic Hydrogenation in Organic Synthesis
In organic synthesis, 4-Methyl-2-vinylbenzaldehyde can be hydrogenated to produce benzaldehyde derivatives . These derivatives are crucial intermediates in the synthesis of various compounds, including fragrances and pharmaceuticals. The catalytic hydrogenation process emphasizes the importance of optimizing catalysts to enhance efficiency and sustainability .
Food Industry Applications
In the food industry, derivatives of 4-Methyl-2-vinylbenzaldehyde may be used as flavoring agents to create distinctive tastes . The compound’s structural similarity to benzaldehyde, which is commonly used for almond flavoring, suggests potential applications in flavor synthesis and food additives.
Medicinal Chemistry
4-Methyl-2-vinylbenzaldehyde: plays a role in medicinal chemistry as a building block for synthesizing various therapeutic agents . Its involvement in the synthesis of donepezil analogs highlights its significance in developing treatments for neurodegenerative diseases like Alzheimer’s .
Cosmetic Industry
In cosmetics, 4-Methyl-2-vinylbenzaldehyde could be used to develop polymers for controlled fragrance release or as a part of complex formulations . Its potential for creating novel cosmetic ingredients aligns with the industry’s need for innovative and effective products.
Environmental Applications
While specific environmental applications of 4-Methyl-2-vinylbenzaldehyde are not directly documented, its role in synthesizing compounds that could be used in environmentally friendly processes is noteworthy. For instance, its use in green chemistry pathways contributes to the development of sustainable practices in chemical manufacturing .
Eigenschaften
IUPAC Name |
2-ethenyl-4-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-3-9-6-8(2)4-5-10(9)7-11/h3-7H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEDOBPDTRHMYIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-vinylbenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



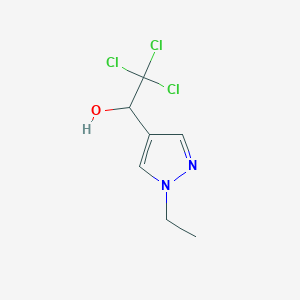

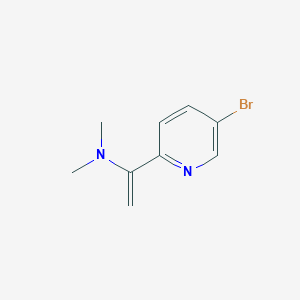
![{1-[3-Fluoro-4-(3-methylpiperidin-1-yl)phenyl]-ethyl}methylamine hydrochloride](/img/structure/B1396459.png)
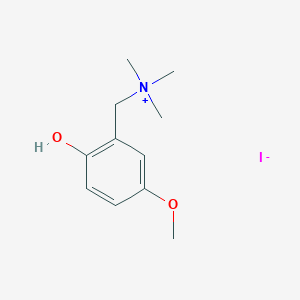
![[2-(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)ethyl]amine dihydrochloride](/img/structure/B1396463.png)
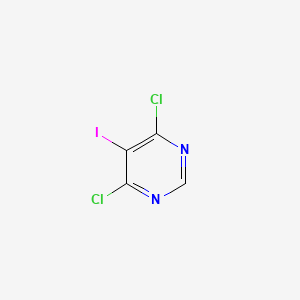

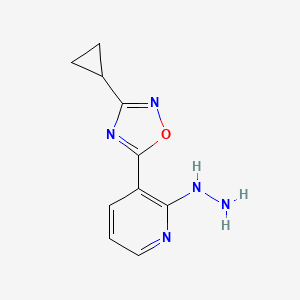
![2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396470.png)
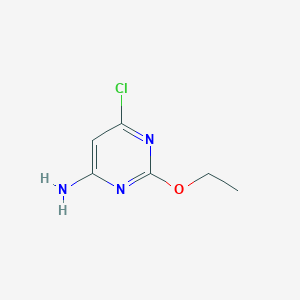
![2-(3-fluorophenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1396472.png)
![2-{[5-(Methoxycarbonyl)-2-nitrophenyl]amino}acetic acid](/img/structure/B1396473.png)
